molecular formula C8H13NO3 B13508157 rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one

Cat. No.: B13508157
M. Wt: 171.19 g/mol
InChI Key: KFYZSKFCUOZUOU-XPUUQOCRSA-N
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Description

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[45]decan-6-one is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The reaction conditions often include the use of boron trifluoride etherate (BF3.OEt2) in dichloromethane (DCM) at low temperatures (around -40°C) to achieve high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4

Chemical Reactions Analysis

Types of Reactions

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spirocyclic ketones, while reduction can produce various spirocyclic alcohols.

Scientific Research Applications

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one exerts its effects involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby showing therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its potential as a kinase inhibitor also sets it apart from other similar compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(5S,9S)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one

InChI

InChI=1S/C8H13NO3/c10-6-3-8(1-2-12-5-8)7(11)9-4-6/h6,10H,1-5H2,(H,9,11)/t6-,8-/m0/s1

InChI Key

KFYZSKFCUOZUOU-XPUUQOCRSA-N

Isomeric SMILES

C1COC[C@@]12C[C@@H](CNC2=O)O

Canonical SMILES

C1COCC12CC(CNC2=O)O

Origin of Product

United States

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